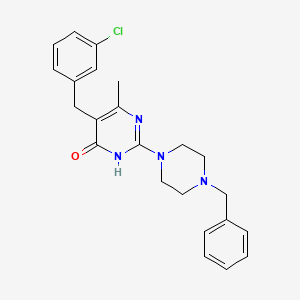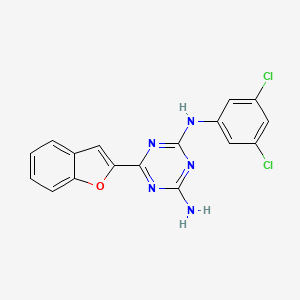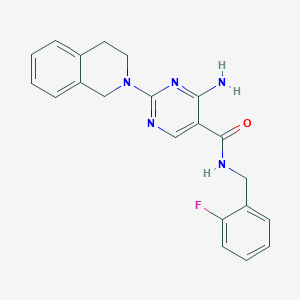
5-(6-Acetyloxy-3,5,7-trimethoxy-4-oxochromen-2-yl)-2-methoxyphenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(acetyloxy)-4-methoxyphenyl]-3,5,7-trimethoxy-4-oxo-4H-chromen-6-yl acetate is a complex organic compound with a unique structure that includes multiple methoxy and acetyloxy groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(acetyloxy)-4-methoxyphenyl]-3,5,7-trimethoxy-4-oxo-4H-chromen-6-yl acetate typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the acetylation of a phenolic compound followed by a series of methoxylation and cyclization reactions. The reaction conditions often require the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be carefully controlled. The use of continuous flow reactors might also be considered to improve efficiency and yield. The purification of the final product would involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(acetyloxy)-4-methoxyphenyl]-3,5,7-trimethoxy-4-oxo-4H-chromen-6-yl acetate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methoxy and acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-[3-(acetyloxy)-4-methoxyphenyl]-3,5,7-trimethoxy-4-oxo-4H-chromen-6-yl acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Mechanism of Action
The mechanism by which 2-[3-(acetyloxy)-4-methoxyphenyl]-3,5,7-trimethoxy-4-oxo-4H-chromen-6-yl acetate exerts its effects involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity or altering their function. The pathways involved often include signal transduction cascades that regulate cell growth, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-Propenal, 3-[4-(acetyloxy)-3-methoxyphenyl]
- 4-(2-formylvinyl)-2-methoxyphenyl acetate
Uniqueness
Compared to similar compounds, 2-[3-(acetyloxy)-4-methoxyphenyl]-3,5,7-trimethoxy-4-oxo-4H-chromen-6-yl acetate stands out due to its multiple methoxy and acetyloxy groups, which confer unique chemical properties and biological activities. These functional groups enhance its solubility, reactivity, and potential for interaction with biological targets .
Properties
CAS No. |
656236-73-6 |
|---|---|
Molecular Formula |
C23H22O10 |
Molecular Weight |
458.4 g/mol |
IUPAC Name |
[5-(6-acetyloxy-3,5,7-trimethoxy-4-oxochromen-2-yl)-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C23H22O10/c1-11(24)31-15-9-13(7-8-14(15)27-3)20-23(30-6)19(26)18-16(33-20)10-17(28-4)21(22(18)29-5)32-12(2)25/h7-10H,1-6H3 |
InChI Key |
FWZKNPRCZCUJMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC(=O)C)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-bromophenyl)-5-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11194079.png)



![4-ethyl-8-methyl-2H,6H-pyrimido[2,1-b][1,3,4]thiadiazine-3,6(4H)-dione](/img/structure/B11194111.png)
methanone](/img/structure/B11194113.png)

![N-(3-ethoxypropyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B11194121.png)

![N-{5-Chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-1-(2,5-dimethoxybenzenesulfonyl)pyrrolidine-2-carboxamide](/img/structure/B11194150.png)
![3-(1,3-Benzodioxol-5-yl)-5-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B11194155.png)
![6-amino-2-(2-prop-2-enoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione](/img/structure/B11194161.png)
![N-(2-chlorobenzyl)-2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]acetamide](/img/structure/B11194162.png)
![2-Chloro-N-{1-[3-(thiophen-2-YL)-1H-pyrazol-5-YL]piperidin-4-YL}benzamide](/img/structure/B11194167.png)
